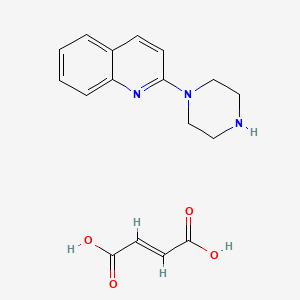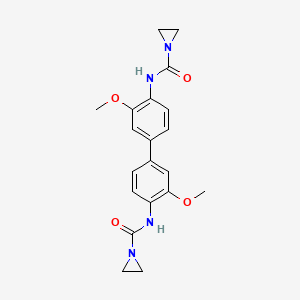
Oxetane, 3,3-bis(butoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3,3-bis(butoxymethyl)-: is a chemical compound characterized by its four-membered oxetane ring structure. This compound is part of the oxetane family, which is known for its unique properties and applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxetane, 3,3-bis(butoxymethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-oxetanemethanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxetane ring .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Oxetane, 3,3-bis(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxetane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl groups, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxetane oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted oxetanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oxetane, 3,3-bis(butoxymethyl)- is used as a building block in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, oxetane derivatives are explored for their potential as enzyme inhibitors and bioisosteres. The compound’s ability to modulate biological activity makes it a candidate for drug discovery and development .
Medicine: Oxetane-containing compounds are investigated for their therapeutic potential in treating various diseases. Their stability and bioavailability make them attractive candidates for medicinal chemistry .
Industry: In the industrial sector, oxetane derivatives are used in the production of polymers and coatings. Their ability to undergo ring-opening polymerization makes them suitable for creating high-performance materials .
Wirkmechanismus
The mechanism of action of Oxetane, 3,3-bis(butoxymethyl)- involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modulate the activity of enzymes or receptors, thereby exerting biological effects. The compound’s ability to form stable intermediates and transition states is crucial for its activity in various applications .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- 3,3-Bis(hydroxymethyl)oxetane
Comparison: Oxetane, 3,3-bis(butoxymethyl)- is unique due to its butoxymethyl substituents, which impart distinct solubility and reactivity properties compared to other oxetane derivatives. For instance, 3,3-bis(azidomethyl)oxetane is primarily used in energetic materials, while 3,3-bis(hydroxymethyl)oxetane is more commonly employed in polymer chemistry .
Eigenschaften
CAS-Nummer |
1522-91-4 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
3,3-bis(butoxymethyl)oxetane |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
MIJOVJPDTJQYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1(COC1)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
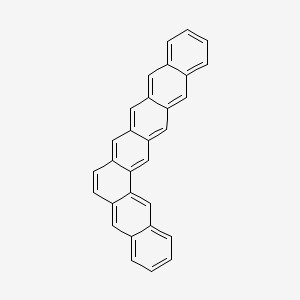
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
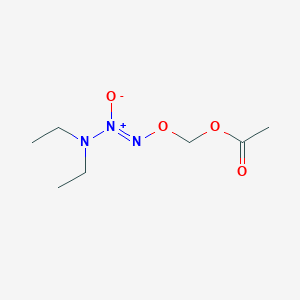
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
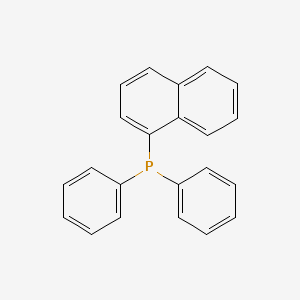
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
